4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile
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Overview
Description
4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and features a benzylamino group and a nitrile group attached to the tetrahydropyran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile typically involves multicomponent reactions (MCRs) that are efficient and atom-economical . One common method is the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions . Catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts are often used to facilitate these reactions .
Industrial Production Methods
The reaction conditions are optimized to ensure high yield and purity, and the process may involve steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with molecular targets and pathways in biological systems. The benzylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity . The nitrile group may also participate in interactions with nucleophiles, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and have been studied for their pharmacological properties.
Tetrahydro-4H-chromenes: These derivatives are also of interest due to their biological activities and synthetic versatility.
Uniqueness
4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both a benzylamino group and a nitrile group on the tetrahydropyran ring.
Properties
IUPAC Name |
4-(benzylamino)oxane-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-11-13(6-8-16-9-7-13)15-10-12-4-2-1-3-5-12/h1-5,15H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJLYEQHDDVRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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